molecular formula C10H16 B14698009 2-Ethylidenebicyclo[2.2.2]octane CAS No. 17777-75-2

2-Ethylidenebicyclo[2.2.2]octane

Cat. No.: B14698009
CAS No.: 17777-75-2
M. Wt: 136.23 g/mol
InChI Key: CCQTUDJZAMZHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylidenebicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that includes a bicyclo[2.2.2]octane core. This compound is of interest due to its rigid and strain-free system, which makes it a valuable scaffold in various chemical and biological applications .

Preparation Methods

The synthesis of 2-Ethylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction and ring-closing metathesis as key steps. One method includes the cycloaddition of a suitable diene with an ethylidene-substituted dienophile, followed by ring-closing metathesis to form the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Ethylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Ethylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as topoisomerase II, leading to DNA interstrand cross-linking and increased antineoplastic activity . The pathways involved often include the modulation of enzyme activity and interference with DNA replication processes.

Comparison with Similar Compounds

2-Ethylidenebicyclo[2.2.2]octane can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its combination of rigidity and functional group reactivity, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

17777-75-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-ethylidenebicyclo[2.2.2]octane

InChI

InChI=1S/C10H16/c1-2-9-7-8-3-5-10(9)6-4-8/h2,8,10H,3-7H2,1H3

InChI Key

CCQTUDJZAMZHHC-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CCC1CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.